antimony(3+);2,3-dihydroxybutanedioate

Description

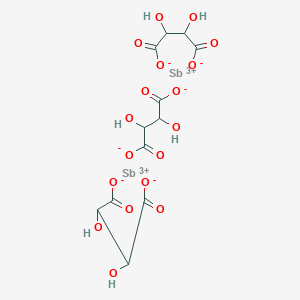

Antimony(3+);2,3-dihydroxybutanedioate, commonly known as potassium antimony tartrate, is an inorganic-organic coordination compound with historical significance in medicine and industrial applications. Its IUPAC name reflects its composition: a trivalent antimony cation complexed with tartrate anions (C₄H₄O₆²⁻) and potassium counterions. Key variants include the hemihydrate (CAS 6535-15-5) and trihydrate (CAS 16039-64-8) forms, differing in water content .

Properties

Molecular Formula |

C12H12O18Sb2 |

|---|---|

Molecular Weight |

687.73 g/mol |

IUPAC Name |

antimony(3+);2,3-dihydroxybutanedioate |

InChI |

InChI=1S/3C4H6O6.2Sb/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 |

InChI Key |

SZXAQBAUDGBVLT-UHFFFAOYSA-H |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sb+3].[Sb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Antimony potassium tartrate can be synthesized by reacting potassium hydrogen tartrate with antimony trioxide. The reaction typically involves dissolving potassium hydrogen tartrate in water and then adding antimony trioxide. The mixture is heated to facilitate the reaction, resulting in the formation of antimony potassium tartrate .

Industrial Production Methods

Industrial production of antimony potassium tartrate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then crystallized and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

Antimony potassium tartrate undergoes several types of chemical reactions, including:

Oxidation: Antimony(3+) can be oxidized to antimony(5+) under certain conditions.

Reduction: The compound can be reduced back to elemental antimony or lower oxidation states.

Substitution: Ligands in the coordination sphere of antimony can be substituted by other ligands

Common Reagents and Conditions

Oxidation: Hydrogen peroxide can oxidize antimony(3+) to antimony(5+).

Reduction: Reducing agents like aluminum or iron can reduce antimony(3+) to elemental antimony.

Substitution: Halogens such as chlorine or bromine can substitute ligands in the compound

Major Products Formed

Oxidation: Antimony pentoxide (Sb2O5)

Reduction: Elemental antimony (Sb)

Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)

Scientific Research Applications

Antimony potassium tartrate has diverse applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Studied for its effects on biological systems, particularly its antimicrobial properties.

Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.

Industry: Utilized in the production of certain types of glass and ceramics .

Mechanism of Action

The mechanism by which antimony potassium tartrate exerts its effects involves the interaction with thiol-containing biomolecules. In biological systems, it is believed to inhibit key enzymes by binding to thiol groups, disrupting cellular functions. This mechanism is particularly relevant in its antiparasitic activity, where it interferes with the metabolism of the parasites .

Comparison with Similar Compounds

Table 1: Antimony-Based Compounds

Key Differences :

- Solubility : Potassium antimony tartrate’s water solubility contrasts with Sb₂O₃’s insolubility, enabling its use in aqueous medicinal formulations .

- Toxicity: Antimony trioxide is a suspected carcinogen, while the tartrate form exhibits acute toxicity (e.g., vomiting, cardiac effects) due to antimony release .

Comparison with Metal Tartrates

Table 2: Metal Tartrate Salts

Structural and Functional Insights :

- Coordination vs. Ionic Bonding : Potassium antimony tartrate forms a coordination complex with Sb³⁺, whereas Rochelle salt is a simple ionic compound .

- Applications: Rochelle salt’s non-toxicity permits food use, unlike the restricted medical use of antimony tartrate .

Comparison with Pharmaceutical Tartrates

Table 3: Pharmaceutical Tartrate Salts

Key Contrasts :

- Stoichiometry : Pharmaceutical tartrates (e.g., ergotamine, zolpidem) are 2:1 salts (drug:tartrate), whereas potassium antimony tartrate has a 1:2 metal:tartrate ratio .

- Toxicity vs. Therapeutic Use : Antimony tartrate’s toxicity limits its modern use, while ergotamine and zolpidem tartrates are clinically approved with controlled dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.